molecular formula C20H22ClN3O5S B2849540 N1-(3-chlorophenyl)-N2-((1-((4-methoxyphenyl)sulfonyl)pyrrolidin-2-yl)methyl)oxalamide CAS No. 896286-91-2

N1-(3-chlorophenyl)-N2-((1-((4-methoxyphenyl)sulfonyl)pyrrolidin-2-yl)methyl)oxalamide

Cat. No. B2849540
CAS RN: 896286-91-2
M. Wt: 451.92
InChI Key: YKJITPGLFAFWCZ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N1-(3-chlorophenyl)-N2-((1-((4-methoxyphenyl)sulfonyl)pyrrolidin-2-yl)methyl)oxalamide is a useful research compound. Its molecular formula is C20H22ClN3O5S and its molecular weight is 451.92. The purity is usually 95%.
BenchChem offers high-quality N1-(3-chlorophenyl)-N2-((1-((4-methoxyphenyl)sulfonyl)pyrrolidin-2-yl)methyl)oxalamide suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about N1-(3-chlorophenyl)-N2-((1-((4-methoxyphenyl)sulfonyl)pyrrolidin-2-yl)methyl)oxalamide including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Chemical Synthesis and Reactions

  • Reactions of N-(p-Chlorosulfonylphenyl)maleimide: Studies on reactions involving chlorosulfonic acid and amines, including pyrrolidine, suggest potential pathways for synthesizing derivatives related to the compound (Cremlyn & Nunes, 1987).
  • Synthesis of 5-Methoxylated 3-Pyrrolin-2-Ones: Research on the reaction of N-substituted pyrrolidinones to produce methoxylated pyrrolin-2-ones indicates possible methods for modifying similar structures (Ghelfi et al., 2003).

Molecular Structure and Properties

  • Structure and Conformation of Solvated 1-(4-Methoxybenzenesulfonyl)-5-Oxo-Pyrrolidine-2-Carboxamide: This study provides insights into the molecular structure of a compound with a similar sulfonyl pyrrolidine moiety, which may inform understanding of the compound (Banerjee et al., 2002).

Biochemical Interactions and Pharmacology

  • Molecular Interaction of N-(Piperidin-1-Yl)-5-(4-Chlorophenyl)-1- (2,4-Dichlorophenyl)-4-Methyl-1H-Pyrazole-3-Carboxamide with the CB1 Cannabinoid Receptor: This study, though not directly related, offers insights into the interaction of a similar compound with biological receptors, which could be relevant for understanding potential biological interactions (Shim et al., 2002).

Applications in Materials Science

  • Mechanism of Reaction and Photoacid Generation of N-Oxysuccinimidoarylsulfonate PAGs: Research on photochemical behavior and photoacid generation in materials science might offer parallels to the reactivity of similar sulfonamide compounds (Ortica et al., 2001).

Safety and Hazards

The safety and hazards associated with this compound would depend on its specific physical and chemical properties. As a general rule, handling of complex organic compounds should be done with appropriate safety precautions, including the use of personal protective equipment and proper ventilation .

properties

IUPAC Name

N'-(3-chlorophenyl)-N-[[1-(4-methoxyphenyl)sulfonylpyrrolidin-2-yl]methyl]oxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H22ClN3O5S/c1-29-17-7-9-18(10-8-17)30(27,28)24-11-3-6-16(24)13-22-19(25)20(26)23-15-5-2-4-14(21)12-15/h2,4-5,7-10,12,16H,3,6,11,13H2,1H3,(H,22,25)(H,23,26)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YKJITPGLFAFWCZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=C(C=C1)S(=O)(=O)N2CCCC2CNC(=O)C(=O)NC3=CC(=CC=C3)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H22ClN3O5S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

451.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N1-(3-chlorophenyl)-N2-((1-((4-methoxyphenyl)sulfonyl)pyrrolidin-2-yl)methyl)oxalamide

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.